molecular formula C11H14N2O B1440583 5-Amino-1,3,3-trimethyl-indolin-2-one CAS No. 953048-71-0

5-Amino-1,3,3-trimethyl-indolin-2-one

Cat. No. B1440583
CAS RN: 953048-71-0
M. Wt: 190.24 g/mol
InChI Key: KJJOSNCOZFAVSP-UHFFFAOYSA-N
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Description

5-Amino-1,3,3-trimethyl-indolin-2-one is a chemical compound with the CAS number 953048-71-0 . It is a derivative of indolin-2-one, which is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .


Molecular Structure Analysis

The IUPAC name for 5-Amino-1,3,3-trimethyl-indolin-2-one is 5-amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one . Its molecular weight is 190.24 .


Physical And Chemical Properties Analysis

5-Amino-1,3,3-trimethyl-indolin-2-one is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Antibacterial Activity

5-Amino-1,3,3-trimethyl-indolin-2-one: has been utilized in the synthesis of new Schiff bases that exhibit promising antibacterial properties. For instance, a study demonstrated the antibacterial activity of such a compound against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) using the disc diffusion method . The compound’s potential in combating bacterial infections highlights its significance in medical research and pharmaceutical applications.

Anti-HIV Properties

Indole derivatives, including 5-Amino-1,3,3-trimethyl-indolin-2-one , have been reported to possess anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives suggest their potential as anti-HIV-1 agents . This application is crucial in the ongoing fight against HIV/AIDS, offering a pathway for developing new therapeutic agents.

Synthesis of Novel Schiff Bases

The compound serves as a precursor in the synthesis of novel Schiff bases. A specific method involves the reaction of isatin with isophoronediamine to produce a Schiff base with potential applications in various fields, including materials science and organic chemistry .

Metal Complex Formation

5-Amino-1,3,3-trimethyl-indolin-2-one: is instrumental in forming metal complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), dioxouranium(VI), and Th(IV) . These complexes have been studied for their antimicrobial and anthelmintic activities, which could lead to the development of new treatments for infections and parasitic diseases.

COX-2 Inhibitory Activities

Research has been conducted on derivatives of 5-Amino-1,3,3-trimethyl-indolin-2-one for their COX-2 inhibitory activities. These studies are significant for their implications in anti-inflammatory therapies and the design of drugs to treat conditions like arthritis and other inflammatory diseases .

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-amino-1,3,3-trimethylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOSNCOZFAVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680587
Record name 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3,3-trimethyl-indolin-2-one

CAS RN

953048-71-0
Record name 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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